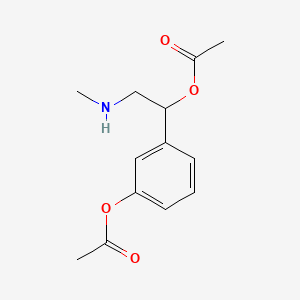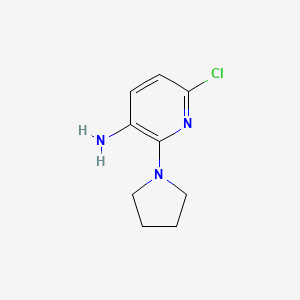
2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanylphenylalanine methyl ester is a dipeptide methyl ester commonly used as a building block in solid-phase peptide synthesis. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylalanylphenylalanine methyl ester can be synthesized through the esterification of phenylalanine derivatives. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
Industrial production of phenylalanylphenylalanine methyl ester typically involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanylphenylalanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of phenylalanine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: Phenylalanine and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of phenylalanine.
Wissenschaftliche Forschungsanwendungen
Phenylalanylphenylalanine methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.
Biology: Studied for its role in protein synthesis and neurotransmitter production.
Medicine: Investigated for its potential use in drug development, including anti-diabetic, anti-tumor, and anti-HIV drugs.
Industry: Utilized in the production of dietary supplements, feed, cosmetics, and chemical industries.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine methyl ester: Another derivative of phenylalanine used in peptide synthesis.
Methyl 3-phenyl-L-alaninate: Similar in structure and used in similar applications.
Uniqueness
Phenylalanylphenylalanine methyl ester is unique due to its specific dipeptide structure, which makes it particularly useful in solid-phase peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRSZZALAQRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)


![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)









